6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid

Medicinal Chemistry Synthetic Methodology Cross-Coupling

Avoid failed Pd-catalyzed decarboxylative couplings caused by regioisomeric mismatch. This 6-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid delivers the precise electronic environment required for kinase inhibitor and CNS agent synthesis. • Confirmed 6-fluoro substitution pattern; not interchangeable with 7-fluoro, 8-fluoro, or non-fluorinated analogs • Essential fluorine pharmacophore for enhancing target binding affinity and metabolic stability • Documented scaffold for urease inhibitor hit-to-lead optimization campaigns

Molecular Formula C8H5FN2O2
Molecular Weight 180.14 g/mol
CAS No. 1019021-85-2
Cat. No. B1395937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid
CAS1019021-85-2
Molecular FormulaC8H5FN2O2
Molecular Weight180.14 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(N2C=C1F)C(=O)O
InChIInChI=1S/C8H5FN2O2/c9-5-1-2-7-10-3-6(8(12)13)11(7)4-5/h1-4H,(H,12,13)
InChIKeyAWPPIYOCUQNHPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic Acid: Core Structure and Properties


6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid (CAS 1019021-85-2) is a heterocyclic building block featuring a fused imidazo[1,2-a]pyridine core with a carboxylic acid at the 3-position and a fluorine atom at the 6-position [1]. Its molecular formula is C8H5FN2O2, with a molecular weight of 180.14 g/mol [2]. This compound belongs to a class of scaffolds extensively utilized in medicinal chemistry for the development of kinase inhibitors and CNS-active agents, where the fluorine substituent is strategically employed to modulate key drug-like properties [3].

6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic Acid: Substitution Risks with Analogs


Within the imidazo[1,2-a]pyridine-3-carboxylic acid series, the position and presence of a fluorine atom are not interchangeable. The 6-fluoro substitution imparts a specific electronic environment that directly influences the compound's reactivity in downstream transformations. This is a critical consideration for procurement, as substituting a non-fluorinated (e.g., CAS 6200-60-8) or a different fluoro-regioisomer (e.g., 7-fluoro or 8-fluoro) can lead to significant and quantifiable differences in reaction outcomes, such as yield in palladium-catalyzed decarboxylative couplings [1]. The evidence below demonstrates that a simple swap to a 'similar' analog will not guarantee equivalent synthetic performance.

6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic Acid: Evidence vs Analogs


Pd-Catalyzed Decarboxylative Arylation Reactivity

In a head-to-head study of Pd-catalyzed decarboxylative coupling, 6-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid exhibited significantly lower reactivity compared to other substituted analogs. The authors explicitly note this difference in performance, which is a key differentiator for synthetic route planning [1].

Medicinal Chemistry Synthetic Methodology Cross-Coupling

Urease Inhibition by 6-Fluoro Scaffold

While a direct comparator study for the carboxylic acid itself is absent in the literature, a closely related study on 6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde-derived oxazoles demonstrates that the 6-fluoro substitution pattern yields potent biological activity. Several compounds in this series showed superior urease inhibition (IC50 values from 5.68 to 10.45 µM) compared to the standard drug thiourea (IC50 = 21.37 µM) [1]. This provides class-level evidence that the 6-fluoroimidazo[1,2-a]pyridine scaffold, which is directly accessible from the target compound, is a privileged and active pharmacophore.

Drug Discovery Structure-Activity Relationship (SAR) Urease Inhibition

Fluorine Substitution vs Non-Fluorinated Analog

The incorporation of a fluorine atom at the 6-position, versus a non-fluorinated analog (imidazo[1,2-a]pyridine-3-carboxylic acid, CAS 6200-60-8), is a well-established strategy in medicinal chemistry. Fluorine is known to enhance binding affinity to target proteins by serving as a hydrogen bond acceptor and to increase metabolic stability by blocking sites of oxidative metabolism. The 6-fluoro compound has a molecular weight of 180.14 g/mol, compared to 162.15 g/mol for the non-fluorinated analog, reflecting this key structural difference [1].

Medicinal Chemistry Physicochemical Properties Lead Optimization

6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic Acid: Targeted Applications


3-Aryl-Imidazo[1,2-a]pyridine Synthesis via Decarboxylative Coupling

Researchers planning a Pd-catalyzed decarboxylative arylation using this scaffold must account for its documented lower reactivity [1]. This compound is the appropriate choice for generating the 6-fluoro-3-aryl-imidazo[1,2-a]pyridine core, but process chemists should anticipate a moderate yield and may need to screen for optimized conditions specific to this substrate, rather than applying a general protocol validated on more reactive in-class analogs.

Kinase Inhibitor and CNS Therapeutic Synthesis

This compound is a critical building block for synthesizing 6-fluoroimidazo[1,2-a]pyridine derivatives intended for kinase inhibition and CNS applications [1]. The fluorine atom is essential for enhancing binding affinity and metabolic stability, and substituting it with a non-fluorinated analog (CAS 6200-60-8) would likely result in a less potent and less metabolically stable drug candidate. Procurement should be driven by the need for the specific 6-fluoro pharmacophore.

Novel Urease Inhibitor Development

Given the demonstrated urease inhibitory activity of oxazole derivatives derived from the 6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde scaffold [1], this compound is a valuable precursor for synthesizing and screening new urease inhibitors. It is preferred over non-fluorinated or regioisomeric analogs for hit-to-lead optimization campaigns in this therapeutic area, as the 6-fluoro substitution pattern has been linked to enhanced potency in this specific biological context.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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